

Spectroscopic data of 3-Nitrobenzene-1,2-diol (NMR, IR, MS)

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Compound of Interest

Compound Name: 3-Nitrobenzene-1,2-diol

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An In-depth Technical Guide to the Spectroscopic Data of **3-Nitrobenzene-1,2-diol**

Authored by: Gemini, Senior Application Scientist Abstract

3-Nitrobenzene-1,2-diol, also known as 3-nitrocatechol, is a vital organic compound with applications ranging from the synthesis of pharmaceutical agents, such as serotonin 5HT1A antagonists, to its role as an inhibitor of enzymes like catechol-O-methyltransferase (COMT).^[1] ^[2] Its utility in drug development and biochemical research necessitates unambiguous structural confirmation and purity assessment. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize **3-Nitrobenzene-1,2-diol**. We delve into the principles, experimental methodologies, and detailed interpretation of the spectral data, offering field-proven insights for researchers and scientists.

Molecular Structure and Spectroscopic Principles

The structural integrity of **3-Nitrobenzene-1,2-diol** is the foundation of its chemical reactivity and biological activity. The molecule consists of a benzene ring substituted with two adjacent hydroxyl (-OH) groups (a catechol moiety) and a nitro (-NO₂) group. This specific arrangement of functional groups creates a unique electronic environment, which is reflected in its spectroscopic signatures.

- NMR Spectroscopy elucidates the carbon-hydrogen framework by probing the magnetic environments of ^1H and ^{13}C nuclei.
- IR Spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation corresponding to their characteristic vibrational frequencies.
- Mass Spectrometry determines the molecular weight and provides structural clues through controlled fragmentation of the molecule.

Below is the chemical structure with IUPAC numbering, which will be referenced in the NMR analysis.

Caption: Structure of **3-Nitrobenzene-1,2-diol** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The asymmetry of **3-Nitrobenzene-1,2-diol** results in a distinct signal for each proton and carbon atom in the molecule.

^1H NMR Spectroscopy

Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the polar analyte and its residual water peak does not typically obscure the aromatic region. Furthermore, the acidic hydroxyl protons are often observable as broad singlets in DMSO-d₆.

Experimental Protocol (Typical):

- Dissolve 5-10 mg of **3-Nitrobenzene-1,2-diol** in approximately 0.6 mL of DMSO-d₆.
- Transfer the solution to a 5 mm NMR tube.
- Acquire the spectrum on a 300 MHz or higher field spectrometer.
- Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO at ~2.50 ppm).

Data Interpretation: The ^1H NMR spectrum is expected to show three distinct signals in the aromatic region and two signals for the hydroxyl protons.

- **Aromatic Protons (H4, H5, H6):** The electron-withdrawing nitro group strongly deshields adjacent protons, shifting them downfield. The hydroxyl groups are activating and shielding, but the net effect in nitro-substituted phenols is complex. Based on known substituent effects, the proton H4, situated between the nitro and a hydroxyl group (in effect), and H6, ortho to a hydroxyl group, will be significantly affected. H5 is expected to be the most upfield of the aromatic protons. The coupling patterns (J-coupling) are diagnostic:
 - H6: Appears as a doublet of doublets (dd) due to ortho coupling with H5 and meta coupling with H4.
 - H5: Appears as a triplet or doublet of doublets (t or dd) due to ortho coupling with H6 and H4.
 - H4: Appears as a doublet of doublets (dd) due to ortho coupling with H5 and meta coupling with H6.
- **Hydroxyl Protons (-OH):** These protons typically appear as two distinct, broad singlets at a downfield position (often >9 ppm in DMSO-d_6). Their chemical shift can be concentration and temperature-dependent.

Table 1: Predicted ^1H NMR Data for **3-Nitrobenzene-1,2-diol** in DMSO-d_6

Proton	Predicted Shift (ppm)	Multiplicity	Coupling Constants (Hz)
H6	~7.1 - 7.3	dd	$\text{J}_{\text{ortho}} \approx 8, \text{J}_{\text{meta}} \approx 2$
H5	~6.9 - 7.1	t or dd	$\text{J}_{\text{ortho}} \approx 8$
H4	~7.4 - 7.6	dd	$\text{J}_{\text{ortho}} \approx 8, \text{J}_{\text{meta}} \approx 2$
1-OH	>9.0	br s	-

| 2-OH | >9.0 | br s | - |

Note: These are predicted values based on substituent effects in related compounds like nitrobenzene and catechol.[\[3\]](#)

¹³C NMR Spectroscopy

Data Interpretation: Due to the molecule's lack of symmetry, six unique signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are heavily influenced by the substituents.

- Carbons Bearing Substituents (C1, C2, C3): These are known as ipso-carbons. C3, attached to the electron-withdrawing nitro group, is expected to be significantly deshielded. C1 and C2, attached to the electron-donating hydroxyl groups, will also have their shifts influenced, typically appearing downfield in the 140-150 ppm range.
- Unsubstituted Carbons (C4, C5, C6): These carbons will appear in the typical aromatic region (110-130 ppm). Their specific shifts depend on their position relative to the substituents.

Table 2: Predicted ¹³C NMR Data for **3-Nitrobenzene-1,2-diol**

Carbon	Predicted Shift (ppm)	Rationale
C1	145 - 150	Attached to -OH
C2	142 - 147	Attached to -OH
C3	138 - 142	Attached to -NO ₂
C4	120 - 125	Ortho to -NO ₂
C5	115 - 120	Para to -NO ₂

| C6 | 118 - 123 | Ortho to -OH |

Note: Predicted values are based on data for nitrobenzene and related phenols.[\[3\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy

Principle and Protocol: IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb IR radiation at characteristic frequencies, revealing the presence of functional groups.

Experimental Protocol (KBr Pellet Method):

- Grind 1-2 mg of **3-Nitrobenzene-1,2-diol** with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.
- Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm^{-1} .

Data Interpretation: The IR spectrum provides clear evidence for the key functional groups.

Table 3: Key IR Absorption Bands for **3-Nitrobenzene-1,2-diol**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3500 - 3200 (broad)	O-H stretch	Phenolic -OH
~3050	C-H stretch	Aromatic C-H
1550 - 1475 (strong)	N-O asymmetric stretch	Nitro (-NO ₂)
1360 - 1290 (strong)	N-O symmetric stretch	Nitro (-NO ₂)
~1600, ~1470	C=C stretch	Aromatic Ring

| ~1250 | C-O stretch | Phenolic C-O |

The most diagnostic signals are the strong, sharp absorptions for the nitro group's asymmetric and symmetric stretches^[5] and the broad, intense band for the hydroxyl groups' O-H stretching.

Mass Spectrometry (MS)

Principle and Protocol: Mass spectrometry provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule upon ionization. For this type of compound, Electron Ionization (EI) is a common and effective method.

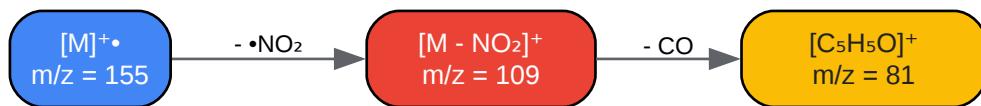
Experimental Protocol (EI-MS):

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.
- Heat the probe to volatilize the sample into the ion source.
- Bombard the gaseous molecules with a high-energy electron beam (~70 eV) to cause ionization and fragmentation.
- Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z).
- Detect the ions to generate the mass spectrum.

Data Interpretation: The molecular formula $C_6H_5NO_4$ gives a molecular weight of 155.11 g/mol.

[2]

- Molecular Ion ($M^{+\bullet}$): The spectrum should show a clear molecular ion peak at $m/z = 155$.
- Fragmentation Pattern: Nitroaromatic compounds undergo characteristic fragmentation. The presence of hydroxyl groups adds further pathways. Key expected fragments include:
 - $[M - NO]^+$ (m/z 125): Loss of a nitric oxide radical.
 - $[M - NO_2]^+$ (m/z 109): Loss of a nitro radical, a very common pathway for nitroaromatics.[6]
 - $[M - H_2O]^{+\bullet}$ (m/z 137): Loss of water, possibly from the two hydroxyl groups.
 - $[M - NO_2 - CO]^+$ (m/z 81): Subsequent loss of carbon monoxide from the phenoxide ion, a characteristic fragmentation of phenols.



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Caption: A primary fragmentation pathway for **3-Nitrobenzene-1,2-diol** in EI-MS.

Safety and Handling

As a nitro-substituted aromatic compound, **3-Nitrobenzene-1,2-diol** requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8] It can cause serious eye irritation.

Core Safety Protocols:

- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[7]
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and bases.[7]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

The structural characterization of **3-Nitrobenzene-1,2-diol** is definitively achieved through a synergistic application of NMR, IR, and MS techniques. ^1H and ^{13}C NMR confirm the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy provides unequivocal evidence of the key hydroxyl and nitro functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This comprehensive spectroscopic data set serves as a reliable fingerprint for the identification and quality control of **3-Nitrobenzene-1,2-diol** in research and drug development settings.

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